molecular formula C15H13NOS B3048849 Benzothiazole, 2-(4-ethoxyphenyl)- CAS No. 183561-67-3

Benzothiazole, 2-(4-ethoxyphenyl)-

Cat. No.: B3048849
CAS No.: 183561-67-3
M. Wt: 255.3 g/mol
InChI Key: NAUXHTYTQIQZJI-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(4-ethoxyphenyl)- is an organic heterobicyclic compound that belongs to the benzothiazole family. This compound is characterized by a fusion of benzene and thiazole rings, with an ethoxyphenyl group attached at the second position of the benzothiazole ring. Benzothiazole derivatives are known for their significant biological activities and are widely used in various fields, including medicinal chemistry, due to their pharmacological properties .

Mechanism of Action

Target of Action

Benzothiazole, 2-(4-ethoxyphenyl)-, is a chemical compound that belongs to the benzothiazole family. It has been found to exhibit significant biological activity against various targets. One of the primary targets of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the cell wall biosynthesis of M. tuberculosis . This interaction results in the inhibition of the growth and proliferation of the bacteria, contributing to its anti-tubercular activity .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the cell wall of M. tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria, exhibiting its anti-tubercular activity .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-(4-ethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 2-(4-ethoxyphenyl)- is unique due to the presence of the ethoxyphenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. This structural modification can lead to improved pharmacokinetic properties and increased potency compared to its parent compound and other similar derivatives .

Biological Activity

Benzothiazole derivatives, including 2-(4-ethoxyphenyl)-benzothiazole, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazoles are bicyclic compounds that consist of a benzene ring fused to a thiazole ring. Their biological activities are influenced by various substituents on the benzothiazole nucleus, which can enhance or modify their pharmacological properties. The compound 2-(4-ethoxyphenyl)-benzothiazole is one such derivative that has shown promising results in several studies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of benzothiazole derivatives against various cancer cell lines. For instance, a study synthesized a library of phenylacetamide derivatives containing the benzothiazole nucleus and tested them for antiproliferative activity against pancreatic cancer and paraganglioma cells. The compound 4l, which shares structural similarities with 2-(4-ethoxyphenyl)-benzothiazole, demonstrated significant cytotoxic effects with a selectivity index favoring cancer cells over normal cells .

Case Study: Synergistic Effects with Gemcitabine

In one notable study, the combination of compound 4l with gemcitabine at low concentrations resulted in enhanced and synergistic effects on pancreatic cancer cell viability. This suggests that derivatives like 2-(4-ethoxyphenyl)-benzothiazole could be explored in combination therapies for improved efficacy against resistant cancer types .

The mechanisms underlying the antiproliferative effects of benzothiazole derivatives have been investigated through various approaches:

  • Target Prediction Analysis : Computational tools have identified cannabinoid receptors and sentrin-specific proteases as potential targets for the observed antiproliferative activity .
  • Cell Cycle Arrest and Apoptosis : Some studies have indicated that certain benzothiazole compounds can induce apoptosis and cause cell cycle arrest in cancer cells, further contributing to their anticancer properties .

Other Biological Activities

Apart from their anticancer potential, benzothiazole derivatives exhibit a range of other biological activities:

  • Anti-inflammatory Properties : Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting therapeutic potential in inflammatory diseases .
  • Antibacterial Activity : Benzothiazoles have demonstrated antibacterial properties by inhibiting key bacterial enzymes like DNA gyrase .
  • Antiviral Potential : Recent investigations into novel benzothiazole derivatives have revealed antiviral activities against several viruses, highlighting their versatility in therapeutic applications .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of 2-(4-ethoxyphenyl)-benzothiazole and its derivatives:

Activity TypeFindingsReferences
Antiproliferative Significant cytotoxicity against pancreatic cancer cells; synergistic effects with gemcitabine
Anti-inflammatory Inhibition of IL-6 and TNF-α; potential in treating inflammatory diseases
Antibacterial Effective against bacterial enzymes; comparable activity to standard antibiotics
Antiviral Active against various viruses; potential as therapeutic agents

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-17-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUXHTYTQIQZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398301
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183561-67-3
Record name Benzothiazole, 2-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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